D-Glucose-13C6: An In-depth Technical Guide to its Role in Metabolic Tracing
D-Glucose-13C6: An In-depth Technical Guide to its Role in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose-13C6 is a stable, non-radioactive isotopic form of glucose where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tracer in metabolic research, allowing scientists to track the journey of glucose-derived carbons through various metabolic pathways within cells, tissues, and whole organisms. Its application is central to the field of metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions. By providing a detailed snapshot of cellular metabolism, D-Glucose-13C6 is instrumental in understanding disease states, particularly in cancer and metabolic disorders, and in the development of novel therapeutic strategies.[1][2]
This technical guide provides a comprehensive overview of D-Glucose-13C6, its applications in metabolic tracing, detailed experimental protocols, and representative data.
Core Properties of D-Glucose-13C6
D-Glucose-13C6 is chemically identical to its naturally occurring counterpart, D-glucose, ensuring that it is metabolized in the same manner by cells. The key difference lies in its increased molecular weight due to the presence of six ¹³C atoms. This mass shift is the basis for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | ¹³C₆H₁₂O₆ |
| Molecular Weight | 186.11 g/mol |
| CAS Number | 110187-42-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage | Room temperature, protected from light and moisture |
The Role of D-Glucose-13C6 in Metabolic Tracing
Metabolic tracing with D-Glucose-13C6 allows researchers to elucidate the contributions of glucose to various key metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites, it is possible to determine the relative and absolute fluxes through these pathways.
The primary pathways traced using D-Glucose-13C6 are:
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Glycolysis: The breakdown of glucose to pyruvate. Tracing this pathway helps in understanding the rate of glucose consumption and its conversion to lactate (B86563) (the Warburg effect in cancer cells) or its entry into the mitochondria for oxidative phosphorylation.
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Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis. The PPP is crucial for maintaining redox balance and supporting cell proliferation.
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Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration in the mitochondria, where pyruvate-derived acetyl-CoA is oxidized to produce ATP and biosynthetic precursors. Tracing the TCA cycle reveals the extent of glucose oxidation and its contribution to the synthesis of amino acids and fatty acids.
By quantifying the flux through these pathways, researchers can gain insights into the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer, diabetes, and neurodegenerative diseases. This understanding is critical for identifying potential therapeutic targets.[1][2]
Experimental Protocols
The following are generalized protocols for a D-Glucose-13C6 metabolic tracing experiment in cultured mammalian cells.
I. Cell Culture and Isotopic Labeling
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Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.
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Media Preparation: Prepare culture medium containing D-Glucose-13C6 as the sole glucose source. A common concentration is 25 mM, mimicking the glucose level in standard DMEM. The medium should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.
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Labeling: When cells reach the desired confluency, replace the standard culture medium with the prepared ¹³C-labeling medium.
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Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of key metabolites no longer changes over time. This duration can vary depending on the cell line and the specific metabolites of interest, but a common timeframe is 6 to 24 hours.[3]
II. Metabolite Extraction
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Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl.
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Extraction Solution: Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.
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Cell Lysis and Metabolite Solubilization: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
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Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
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Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
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Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
III. LC-MS Analysis
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Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography, such as an acetonitrile/water mixture.
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Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like those in central carbon metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.
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Column: A common choice is a HILIC column with a polar stationary phase.
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Mobile Phases: Typically, a gradient of two solvents is used, for example, Mobile Phase A: water with a small amount of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide, and Mobile Phase B: acetonitrile.
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Gradient Program: A typical gradient starts with a high percentage of organic solvent, which is gradually decreased to elute the polar metabolites.
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Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of glycolytic and TCA cycle intermediates.
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Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions. This allows for the determination of the mass isotopomer distributions (MIDs) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue of a metabolite (e.g., M+0 for the unlabeled form, M+1 for the form with one ¹³C atom, M+2 for the form with two ¹³C atoms, and so on).
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IV. NMR Analysis
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Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP). Transfer the solution to a 5 mm NMR tube.
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NMR Spectroscopy: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
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1D ¹H NMR: Provides an overview of the metabolite profile and can be used for quantification. The presence of ¹³C atoms will result in satellite peaks flanking the main proton signal, which can be used to determine isotopic enrichment.
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1D ¹³C NMR: Directly detects the ¹³C nuclei, providing unambiguous information on the position of the label within the molecule.
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2D NMR (e.g., ¹H-¹³C HSQC): Provides detailed information on the connectivity of protons and carbons, aiding in the identification of metabolites and the precise location of the ¹³C labels.
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Data Presentation
The primary output of a D-Glucose-13C6 tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data can then be used in computational models to calculate metabolic fluxes. Below are tables of representative MID data from a study using the A549 lung cancer cell line cultured in the presence of [U-¹³C₆]glucose.[3]
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-phosphate | 0.05 | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 | 0.90 |
| Fructose-6-phosphate | 0.06 | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 | 0.89 |
| 3-Phosphoglycerate | 0.28 | 0.02 | 0.05 | 0.65 | - | - | - |
| Pyruvate | 0.25 | 0.02 | 0.06 | 0.67 | - | - | - |
| Lactate | 0.26 | 0.02 | 0.06 | 0.66 | - | - | - |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.35 | 0.05 | 0.45 | 0.05 | 0.05 | 0.03 | 0.02 |
| α-Ketoglutarate | 0.40 | 0.05 | 0.40 | 0.05 | 0.05 | 0.05 | - |
| Malate | 0.45 | 0.05 | 0.35 | 0.10 | 0.05 | - | - |
| Aspartate | 0.48 | 0.05 | 0.32 | 0.10 | 0.05 | - | - |
Note: Data is representative and has been adapted from the supplementary information of the cited literature for illustrative purposes.[3] M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Visualizations
Metabolic Pathways
The following diagrams illustrate the flow of carbons from D-Glucose-13C6 through central metabolic pathways.
